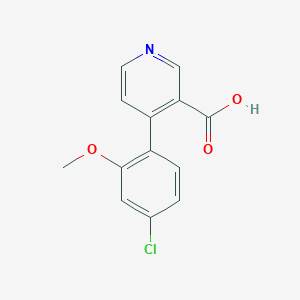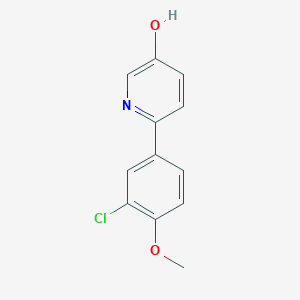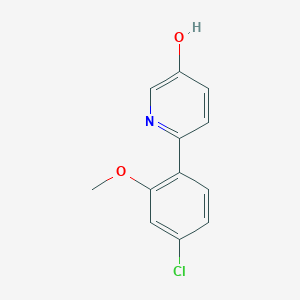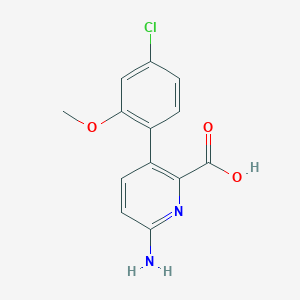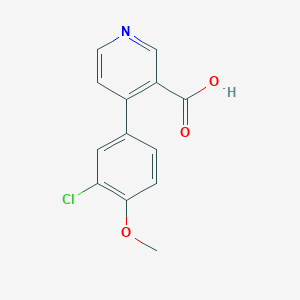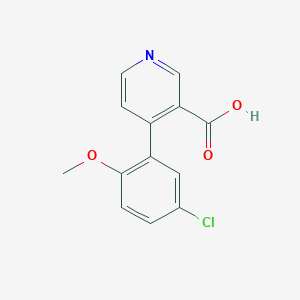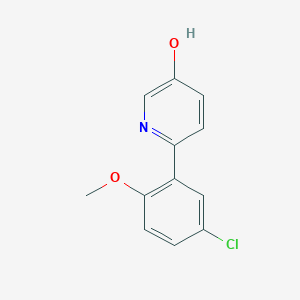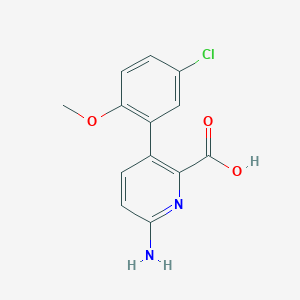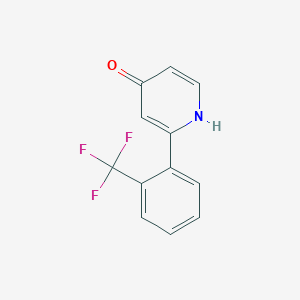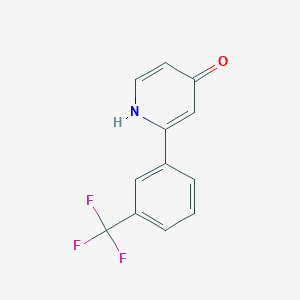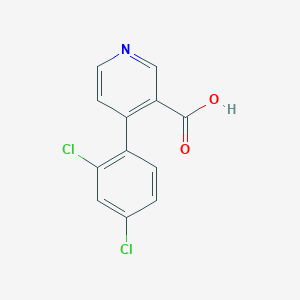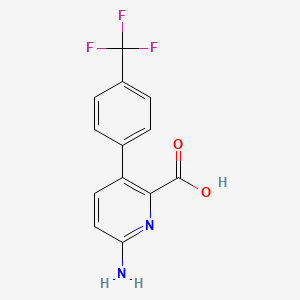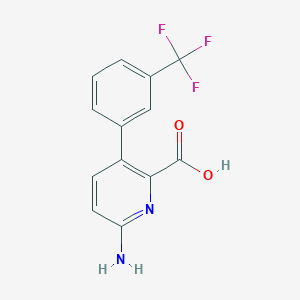
6-Amino-3-(3-trifluoromethylphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(3-trifluoromethylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes an amino group, a trifluoromethylphenyl group, and a picolinic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-trifluoromethylphenyl)picolinic acid typically involves multiple steps. One common method includes the reaction of 3-(3-trifluoromethylphenyl)pyridine-2,6-dicarboxylic acid with ammonia or an amine source under specific conditions to introduce the amino group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
6-Amino-3-(3-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The trifluoromethyl group can be reduced to form corresponding methyl derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, methyl derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
6-Amino-3-(3-trifluoromethylphenyl)picolinic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a lead compound in the development of new drugs, particularly for its herbicidal and antiviral properties.
Biology: The compound’s ability to interact with specific biological targets makes it a valuable tool in biological research.
Industry: It is used in the synthesis of other complex molecules and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 6-Amino-3-(3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent . Additionally, its herbicidal activity is attributed to its ability to interfere with auxin signaling pathways in plants .
相似化合物的比较
Similar Compounds
Picolinic Acid: A parent compound with similar structural features but lacking the trifluoromethylphenyl group.
Halauxifen-methyl: A picolinate compound used as a herbicide with a different substitution pattern.
Florpyrauxifen-benzyl: Another picolinate herbicide with distinct structural modifications.
Uniqueness
6-Amino-3-(3-trifluoromethylphenyl)picolinic acid is unique due to its trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a lead compound in various applications, including medicinal chemistry and herbicidal activity .
属性
IUPAC Name |
6-amino-3-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-2-7(6-8)9-4-5-10(17)18-11(9)12(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTPNGRMPNWFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6415107.png)
